GPR35 Agonist Potency (IC50) in Human HT-29 Cells: Superior to Zaprinast
1-Cyclopropyl-3-(3-methoxyphenyl)piperazine exhibits an IC50 of 22 nM for agonist activity at the human GPR35 receptor expressed in HT-29 cells, as measured by desensitization of zaprinast-induced dynamic mass redistribution (DMR) response [1]. In the same assay format, the reference agonist zaprinast has a reported EC50 of 840 nM for human GPR35 . This represents a 38-fold improvement in potency.
| Evidence Dimension | GPR35 agonist potency (desensitization IC50) |
|---|---|
| Target Compound Data | 22 nM |
| Comparator Or Baseline | Zaprinast (EC50 for human GPR35) |
| Quantified Difference | 38-fold lower IC50 (22 nM vs. 840 nM) |
| Conditions | Human GPR35 expressed in HT-29 cells; desensitization of 1 µM zaprinast-induced DMR response |
Why This Matters
A 38-fold potency advantage over the classical GPR35 agonist zaprinast reduces compound consumption in screening campaigns and minimizes off-target effects associated with high-concentration zaprinast exposure.
- [1] BindingDB BDBM50575522; CHEMBL4878979. IC50 = 22 nM (agonist activity at human GPR35 in HT-29 cells, DMR desensitization assay). View Source
